13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522693
InChI: InChI=1S/C26H17O3P/c1-2-10-20(11-3-1)27-30-28-23-16-14-18-8-4-6-12-21(18)25(23)26-22-13-7-5-9-19(22)15-17-24(26)29-30/h1-17H
SMILES: C1=CC=C(C=C1)OP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Molecular Formula: C26H17O3P
Molecular Weight: 408.4 g/mol

13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

CAS No.:

Cat. No.: VC13522693

Molecular Formula: C26H17O3P

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene -

Specification

Molecular Formula C26H17O3P
Molecular Weight 408.4 g/mol
IUPAC Name 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Standard InChI InChI=1S/C26H17O3P/c1-2-10-20(11-3-1)27-30-28-23-16-14-18-8-4-6-12-21(18)25(23)26-22-13-7-5-9-19(22)15-17-24(26)29-30/h1-17H
Standard InChI Key MUPVYVGOFQFGPL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Canonical SMILES C1=CC=C(C=C1)OP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65

Introduction

The compound 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule with a molecular formula of C38H25O3P and a molecular weight of 560.6 g/mol . This compound is characterized by its intricate pentacyclic structure, which includes a phosphorus atom and multiple aromatic rings.

Molecular Formula and Weight

  • Molecular Formula: C38H25O3P

  • Molecular Weight: 560.6 g/mol

IUPAC Name

The IUPAC name for this compound is 13-phenoxy-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene .

InChI and InChIKey

  • InChI: InChI=1S/C38H25O3P/c1-4-14-26(15-5-1)33-24-28-18-10-12-22-31(28)35-36-32-23-13-11-19-29(32)25-34(27-16-6-2-7-17-27)38(36)41-42(40-37(33)35)39-30-20-8-3-9-21-30/h1-25H

  • InChIKey: BGYMUDGFAUPVQU-UHFFFAOYSA-N

SMILES

The SMILES notation for this compound is C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(OC5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7)OC8=CC=CC=C8 .

Synthesis and Preparation

While specific synthesis methods for 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene are not detailed in the available literature, general methods for preparing complex phosphorus-containing compounds often involve reactions with phosphorus sources and organic precursors. For example, processes like those described in patents for preparing substituted phenylalkanes might offer insights into potential synthetic strategies, although they are not directly applicable to this specific compound .

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
13-Phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaeneC38H25O3P560.6 g/molNot specified
(R)-4-Phenoxydinaphtho[2,1-d:1',2'-f]132dioxaphosphepineC26H17O3P-10525496 (CID)
(S)-4-Phenoxydinaphtho[2,1-d:1',2'-f]132dioxaphosphepineC26H17O3P408.39 g/mol256441-54-0

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